
(3-Methylpiperidin-1-yl)acetic acid
Overview
Description
(3-Methylpiperidin-1-yl)acetic acid is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpiperidin-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for preparing piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpiperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Overview
(3-Methylpiperidin-1-yl)acetic acid is primarily studied for its potential therapeutic applications. It serves as a building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Case Studies
- Neuropharmacological Research : A study examined the effects of derivatives of this compound on neurotransmitter systems. The findings indicated that modifications to the piperidine ring could enhance binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders .
- Cancer Therapeutics : Research involving this compound has shown promising results in the development of anti-cancer agents. For instance, derivatives were tested against breast cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments .
Data Table: Bioactivity Profiles of Derivatives
Compound Name | Target Disease | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound derivative 1 | Breast Cancer | 25 | Inhibition of cell proliferation |
This compound derivative 2 | Neurological Disorders | 15 | Serotonin receptor agonism |
This compound derivative 3 | Colon Cancer | 30 | Induction of apoptosis |
Pharmacology
Overview
In pharmacological studies, this compound has been investigated for its role as a pharmacophore in drug design. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.
Case Studies
- Drug Development : A series of compounds based on this compound were synthesized and evaluated for their pharmacokinetic properties. These studies highlighted the compound's potential to improve bioavailability and reduce hepatic clearance issues commonly associated with similar drugs .
Data Table: Pharmacokinetic Properties
Compound Name | Bioavailability (%) | Clearance (mL/min/kg) | Half-life (h) |
---|---|---|---|
This compound derivative 1 | 28 | 45 | 2.2 |
This compound derivative 2 | 75 | 18 | 16.4 |
Cosmetic Formulations
Overview
Beyond medicinal applications, this compound is also utilized in cosmetic formulations due to its properties as an emulsifier and stabilizer.
Case Studies
- Skin Care Products : The compound has been incorporated into various topical formulations aimed at enhancing skin hydration and elasticity. Studies have shown that formulations containing this compound exhibit improved sensory properties and stability .
Data Table: Formulation Efficacy
Product Type | Key Ingredients | Efficacy Rating (1-5) |
---|---|---|
Moisturizing Cream | This compound, Hyaluronic Acid | 4 |
Anti-aging Serum | This compound, Retinol | 5 |
Sunscreen | This compound, Zinc Oxide | 4 |
Mechanism of Action
The mechanism of action of (3-Methylpiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
N-Methylpiperidine: A methylated derivative with different chemical properties.
Piperidin-4-ylmethanol: Another derivative with distinct functional groups.
Uniqueness
(3-Methylpiperidin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
(3-Methylpiperidin-1-yl)acetic acid, with the molecular formula , is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of this compound consists of a piperidine ring with a methyl group at the 3-position and an acetic acid moiety. This configuration influences its interaction with biological targets, potentially affecting its pharmacological profile.
Biological Activity
This compound exhibits various biological activities, particularly in pharmacology. Its interaction with specific molecular targets such as receptors and enzymes is crucial for understanding its therapeutic potential.
Research indicates that this compound may modulate enzyme activities or receptor functions. For example, studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or related conditions .
Case Studies
Several case studies highlight the compound's efficacy in various biological contexts:
- Antimicrobial Activity : A study evaluated the antibacterial effects of this compound against various strains of bacteria. Results indicated significant inhibitory effects, suggesting potential use as an antimicrobial agent .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of the compound in models of neurodegeneration. The findings suggested that it may help reduce neuronal cell death and inflammation, indicating promise for treating neurodegenerative diseases .
Synthesis
The synthesis of this compound typically involves reactions between piperidine derivatives and acetic acid under controlled conditions. The general synthesis pathway includes:
- Starting Material : 3-methylpiperidine.
- Reagent : Acetic anhydride or chloroacetic acid.
- Reaction Conditions : The reaction is usually conducted under reflux conditions to ensure complete conversion.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(2-Methylpiperidin-1-yl)acetic acid | Different methyl position; varied activity profile | |
(4-Methylpiperidin-1-yl)acetic acid | Structural variation; potential analgesic properties | |
(3-Ethylpiperidin-1-yl)acetic acid | Ethyl substitution; distinct pharmacokinetics |
This comparison illustrates how variations in substitution patterns can lead to differences in biological activity and therapeutic potential.
Research Findings
Recent studies have focused on optimizing the biological activity of this compound through structural modifications. For instance, introducing polar functional groups has been shown to enhance solubility while maintaining or improving biological activity against specific targets .
Q & A
Q. What are the established synthetic routes for (3-Methylpiperidin-1-yl)acetic acid, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves alkylation or condensation reactions. For example, reacting 3-methylpiperidine with haloacetic acid derivatives (e.g., ethyl bromoacetate) in anhydrous ethanol under reflux, followed by hydrolysis with KOH and acid work-up to yield the final product . Reaction parameters like solvent polarity (ethanol vs. acetonitrile), temperature (reflux vs. room temperature), and stoichiometry significantly affect yield. Evidence from similar piperidine derivatives shows yields ranging from 55–84% depending on purification methods, such as recrystallization or column chromatography .
Q. How can X-ray crystallography and computational modeling be integrated to resolve the stereochemistry of this compound?
Advanced Research Question
X-ray diffraction using programs like SHELXL (part of the SHELX suite) is critical for determining crystal structure and stereochemistry . For ambiguous cases, density functional theory (DFT) calculations can predict stable conformers, which are cross-validated with experimental crystallographic data. For instance, the dihedral angle between the piperidine ring and acetic acid moiety can be compared to DFT-optimized geometries to confirm stereochemical assignments .
Q. What strategies optimize the regioselectivity of N-alkylation in piperidine derivatives like this compound?
Advanced Research Question
Regioselectivity challenges arise due to competing alkylation at nitrogen vs. oxygen sites. Strategies include:
- Protecting Groups : Temporarily blocking reactive sites (e.g., using tert-butyloxycarbonyl (Boc) for amines).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation by stabilizing transition states .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.
Evidence from analogous syntheses highlights that optimizing molar ratios (e.g., 1:1.2 for piperidine:alkylating agent) reduces byproducts .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility) for this compound?
Advanced Research Question
Discrepancies often stem from impurities or polymorphic forms. To resolve:
- Analytical Techniques : Use HPLC (high-performance liquid chromatography) with a C18 column and UV detection to assess purity (>98% by area normalization) .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphs by comparing melting endotherms.
- Cross-Validation : Compare data with structurally similar compounds, such as 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (mp 185–186.5°C) .
Q. What methodologies validate the biological activity of this compound in receptor-binding assays?
Advanced Research Question
- Radioligand Displacement Assays : Use tritiated ligands (e.g., [³H]-acetylcholine) to measure competitive binding in vitro.
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) in real-time .
- In Silico Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., GPCRs), validated by experimental IC₅₀ values .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, as respiratory irritation is a reported hazard .
- Spill Management : Neutralize spills with sand or vermiculite, then dispose via approved waste channels .
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVULGLRBNFRVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390327 | |
Record name | (3-methylpiperidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883542-90-3 | |
Record name | (3-methylpiperidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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